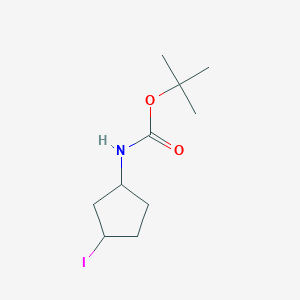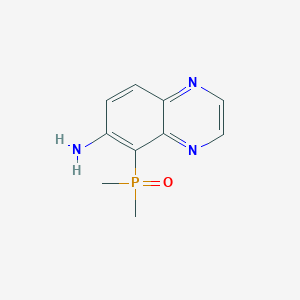
2-(1-benzylpyrrolidin-3-ylidene)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyrrolidine ring, and an acetonitrile group.
准备方法
The synthesis of 2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile typically involves the reaction of benzylamine with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product . Industrial production methods may involve more advanced techniques and equipment to ensure large-scale production while maintaining high purity and yield.
化学反应分析
2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the benzyl or pyrrolidine groups are replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon.
科学研究应用
2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation.
相似化合物的比较
2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile can be compared with other similar compounds, such as:
2-(1-Phenylpyrrolidin-3-ylidene)acetonitrile: This compound has a phenyl group instead of a benzyl group, which may result in different chemical and biological properties.
2-(1-Benzylpyrrolidin-3-ylidene)propionitrile: This compound has a propionitrile group instead of an acetonitrile group, which may affect its reactivity and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
2-(1-benzylpyrrolidin-3-ylidene)acetonitrile |
InChI |
InChI=1S/C13H14N2/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-6H,7,9-11H2 |
InChI 键 |
TWVJYBXNULOPOJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1=CC#N)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


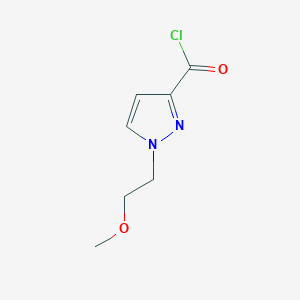
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine](/img/structure/B13693608.png)
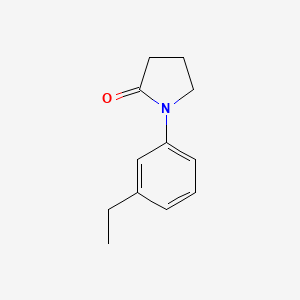
![3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13693622.png)

![[2-Chloro-3-[2-chloro-3-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B13693635.png)
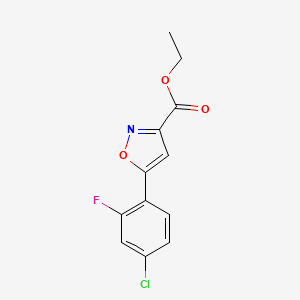
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13693656.png)
![[3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)phenyl]methanol](/img/structure/B13693660.png)
